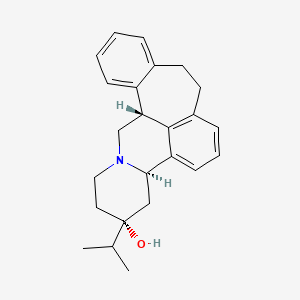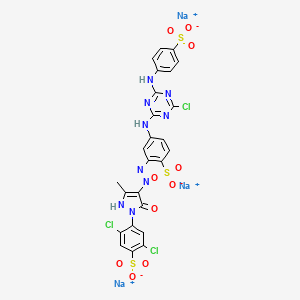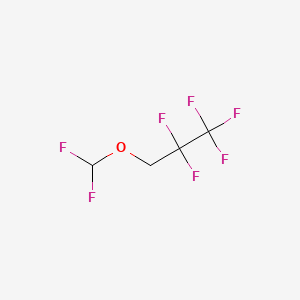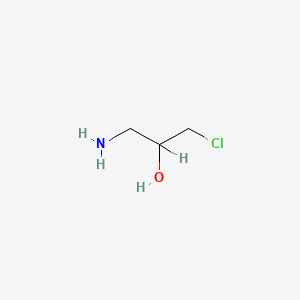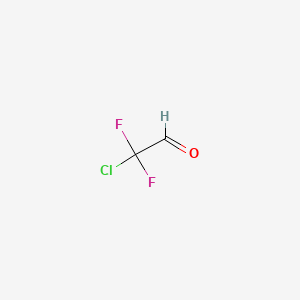
Bao gong teng A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Baogongteng A has a wide range of scientific research applications:
Mécanisme D'action
Bao Gong Teng A, also known as Baogongteng A, is an optically active tropane alkaloid . It is isolated from the Chinese herb Erycibe obtusifolia Benth , which has been used for the treatment of fever in humans .
Target of Action
Baogongteng A is a muscarinic agonist . Muscarinic receptors are a type of G protein-coupled receptor that play critical roles in the nervous system. They are involved in various functions including heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a muscarinic agonist, Baogongteng A binds to and activates muscarinic receptors . This activation triggers a series of intracellular events that lead to the physiological responses associated with these receptors.
Biochemical Pathways
Given its role as a muscarinic agonist, it likely influences pathways associated with neurotransmission, particularly those involving acetylcholine, a key neurotransmitter in the nervous system .
Analyse Biochimique
Biochemical Properties
Bao Gong Teng A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and contributing to its therapeutic effects in glaucoma treatment .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission . In ocular cells, this compound reduces intraocular pressure by increasing the outflow of aqueous humor, which is beneficial in glaucoma treatment . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic profile .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels, enhancing cholinergic transmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and contributing to its therapeutic effects . These interactions highlight the compound’s potential in treating conditions like glaucoma.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glaucoma treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and central nervous system toxicity . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound influences metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in target tissues, such as the eyes and the central nervous system . This targeted distribution is crucial for its therapeutic effects, particularly in the treatment of glaucoma.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . In neuronal cells, this compound localizes to synaptic vesicles, where it modulates cholinergic signaling . This precise localization is essential for its therapeutic effects and overall efficacy.
Méthodes De Préparation
Le BAOGONGTENG A peut être synthétisé selon diverses méthodes. Une voie de synthèse courante implique l'alkylation de la 3-hydroxypyridine avec du bromure de benzyle, suivie d'une condensation avec de l'acrylonitrile et d'une réduction avec de l'hydrure de lithium et d'aluminium . Une autre méthode implique la bromation de l'acétoxytropanone, suivie d'un traitement avec du carbonate d'argent et de l'éthane-1,2-dithiol, et des étapes ultérieures de désulfuration et d'oxydation . Les méthodes de production industrielle impliquent généralement l'extraction du BAOGONGTENG A de l'Erycibe obtusifolia Benth en utilisant des techniques d'extraction par solvant .
Analyse Des Réactions Chimiques
Le BAOGONGTENG A subit diverses réactions chimiques, notamment :
Les réactifs courants utilisés dans ces réactions comprennent l'hydrure de lithium et d'aluminium, l'acide m-chloroperbenzoïque, le borohydrure de sodium et le palladium sur carbone . Les principaux produits formés à partir de ces réactions comprennent divers dérivés acétoxy et hydroxy .
Applications de la recherche scientifique
Le BAOGONGTENG A a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le BAOGONGTENG A exerce ses effets principalement par son action d'agoniste muscarinique . Il se lie aux récepteurs muscariniques de l'acétylcholine, ce qui entraîne l'activation de ces récepteurs et des réponses physiologiques subséquentes. L'effet hypotenseur du composé est obtenu en réduisant la pression intraoculaire et en induisant la miosis . Les cibles moléculaires impliquées comprennent les récepteurs muscariniques du muscle irien et d'autres tissus .
Comparaison Avec Des Composés Similaires
Le BAOGONGTENG A est similaire à d'autres alcaloïdes tropaniques, tels que la scopolamine et l'atropine . Il est unique dans sa combinaison spécifique d'activités hypotensives et miotiques . Contrairement à de nombreux alcaloïdes tropaniques qui agissent comme des antagonistes muscariniques, le BAOGONGTENG A fonctionne comme un agoniste muscarinique . Ce mécanisme d'action distinct le distingue des autres composés de sa classe.
Les composés similaires incluent :
Scopolamine : Connu pour ses propriétés anticholinergiques et son utilisation dans le traitement du mal des transports.
Atropine : Utilisé comme agent mydriatique et dans le traitement de la bradycardie.
Erycibe Alkaloid II : Un autre composé isolé d'Erycibe obtusifolia Benth avec des effets thérapeutiques similaires.
Propriétés
IUPAC Name |
[(1R,2S,5R,6S)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXBMHMVOFJROW-HXFLIBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2[C@H](CC[C@H]1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995718 | |
| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74239-84-2 | |
| Record name | Bao gong teng A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074239842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-8-azabicyclo[3.2.1]octan-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


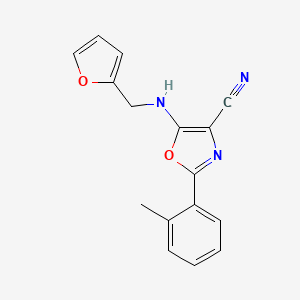
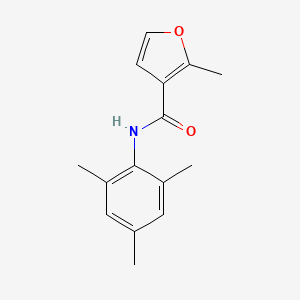

![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
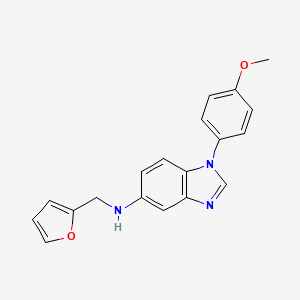
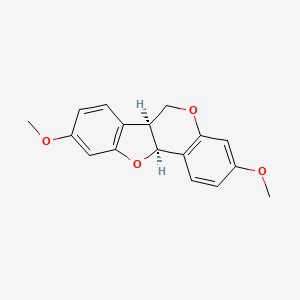
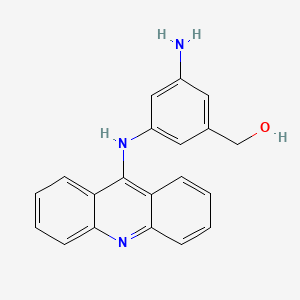
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)
